3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its unique structure, which includes an azetidinone ring substituted with amino, fluorobenzyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using a methoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzyl halide in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-chlorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-bromobenzyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-methylbenzyl)-4-(3-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17FN2O2 |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
3-amino-1-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O2/c1-22-14-4-2-3-12(9-14)16-15(19)17(21)20(16)10-11-5-7-13(18)8-6-11/h2-9,15-16H,10,19H2,1H3 |
InChI Key |
IEGPLOSUACSWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.